molecular formula C13H17N3O2 B2521527 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine CAS No. 1015844-92-4

4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2521527
M. Wt: 247.298
InChI Key: IKBPNRDKUUNIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “3,4-diethoxyphenyl” part suggests the presence of a phenyl ring with ethoxy groups at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antihyperglycemic Agents

The pyrazolone derivative 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine and its analogs have been studied for their potent antihyperglycemic effects. These compounds have demonstrated significant reduction in plasma glucose levels in diabetic models, indicating their potential as new classes of antihyperglycemic agents. The antihyperglycemic effect is associated with robust glucosuria observed in models, suggesting their action mechanism might involve selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Corticotropin-Releasing Factor 1 Receptor Antagonist

The compound has been found to act as a selective corticotropin-releasing factor 1 receptor antagonist, showing potential in reducing stress-induced defecation and visceral pain in rat models. This suggests its application in therapy for conditions like irritable bowel syndrome, with a lower risk of adverse events compared to currently used therapies (Taguchi et al., 2017).

Antipyretic and Hypothermic Effects

Derivatives of this compound, specifically pyrazolines, have demonstrated effects on body temperature regulation. They have shown potential as antipyretic agents, with the capability to reduce basal rectal temperature and reverse lipopolysaccharide-induced fever in animal models. This points towards their possible use in managing fever and related symptoms (Souza et al., 2002).

Diet-Induced Obesity and Energy Expenditure

Xanthohumol pyrazole derivatives of this compound have been investigated for their influence on metabolic impairments related to diet-induced obesity. They have shown the potential to improve glucose tolerance, decrease weight gain by increasing energy expenditure, and induce locomotor activity. This indicates their possible role in managing obesity and related metabolic conditions (Paraiso et al., 2021).

properties

IUPAC Name

4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-17-11-6-5-9(7-12(11)18-4-2)10-8-15-16-13(10)14/h5-8H,3-4H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBPNRDKUUNIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(NN=C2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine

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